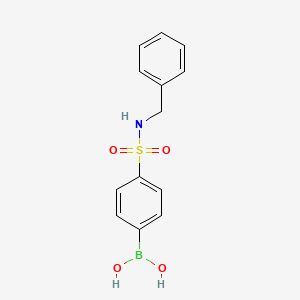

(4-(N-Benzylsulfamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[4-(benzylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-14(17)12-6-8-13(9-7-12)20(18,19)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHAPENXSWTNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621972 | |

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548769-96-6 | |

| Record name | [4-(Benzylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of (4-(N-Benzylsulfamoyl)phenyl)boronic acid, a valuable organoboron compound with applications in medicinal chemistry and organic synthesis. The protocol is adapted from a known procedure for a structurally similar compound, 4-(N-allylsulfamoyl)phenylboronic acid, due to the absence of a direct published synthesis for the title compound.

Introduction

This compound is a bifunctional molecule containing both a boronic acid moiety and a benzylsulfamoyl group. This combination makes it a versatile building block, particularly for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of the N-benzylsulfamoylphenyl group into complex organic molecules. The sulfonamide functional group is a common pharmacophore in various drug candidates, imparting specific physicochemical and biological properties.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process commencing from 4-bromobenzenesulfonyl chloride. The initial step involves the formation of an N-benzylsulfonamide via the reaction of 4-bromobenzenesulfonyl chloride with benzylamine. The subsequent step is a lithium-halogen exchange reaction at low temperature, followed by borylation with an alkyl borate to yield the final boronic acid product.

Caption: Synthetic scheme for this compound.

Experimental Protocols

The following protocols are adapted from the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid[1]. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of N-Benzyl-4-bromobenzenesulfonamide

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Benzylamine

-

Triethylamine

-

Acetonitrile

-

Chloroform

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in acetonitrile, add triethylamine (1.1 eq).

-

Slowly add benzylamine (1.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform, wash with water, and dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to afford the crude product.

-

Recrystallize the solid from a mixture of ethanol and water to yield pure N-benzyl-4-bromobenzenesulfonamide.

Step 2: Synthesis of this compound

Materials:

-

N-Benzyl-4-bromobenzenesulfonamide

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric Acid (HCl), 2 M

-

Chloroform

-

Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-benzyl-4-bromobenzenesulfonamide (1.0 eq) in a dry mixture of THF and toluene (e.g., 4:1 v/v).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to the solution while maintaining the temperature at -78 °C. Stir for 30 minutes.

-

To this mixture, slowly add triisopropyl borate (1.2 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding 2 M HCl and stir for 30 minutes.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Stir the residue with chloroform to precipitate a solid.

-

Filter the solid, wash with diethyl ether, and dry to afford this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the cited literature, the following tables provide information on the starting material and the analogous product, 4-(N-allylsulfamoyl)phenylboronic acid, which can serve as a reference.

Table 1: Reactant and Analogous Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | Starting Material |

| Benzylamine | C₇H₉N | 107.15 | Reagent |

| This compound | C₁₃H₁₄BNO₄S | 291.13 | Final Product[2] |

| 4-(N-allylsulfamoyl)phenylboronic acid | C₉H₁₂BNO₄S | 241.07 | Analogous Product |

Table 2: Characterization Data for Analogous Compound: 4-(N-allylsulfamoyl)phenylboronic acid[1]

| Property | Value |

| Melting Point | 116-118 °C |

| ¹H NMR (DMSO-d₆, δ) | 7.75 (d, 2H), 7.66 (d, 2H), 5.75 (m, 1H), 5.19 (q, 1H), 5.12 (q, 1H), 3.62 (m, 2H) |

| ¹³C NMR (DMSO-d₆, δ) | 133.8, 133.6, 125.4, 115.8, 45.1 |

| IR (KBr, cm⁻¹) | 3510, 3410, 3270, 1600, 1405, 1320, 1270, 1155, 1120, 1090 |

Logical Workflow

The experimental workflow can be visualized as a series of sequential operations, each with specific inputs and outputs.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This guide presents a comprehensive, albeit adapted, protocol for the synthesis of this compound. The provided experimental details, data tables, and diagrams are intended to equip researchers in the fields of chemistry and drug development with the necessary information to successfully synthesize this valuable compound. It is recommended that the reaction be optimized and the final product thoroughly characterized using standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

References

A Comprehensive Technical Guide to the Synthesis of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of functionalized phenylboronic acids. These versatile compounds are crucial building blocks in modern organic chemistry, particularly in the pharmaceutical industry, where they are instrumental in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] This document offers detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of key processes to aid researchers in their synthetic endeavors.

Introduction to Phenylboronic Acids

Phenylboronic acid (PBA) and its derivatives are organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. They are generally stable, non-toxic, and easy to handle solids.[2] Their significance stems from their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.[1][2] This reaction is a cornerstone of medicinal chemistry for synthesizing biaryl structures found in many pharmaceuticals.[1] Furthermore, the boronic acid group's ability to reversibly interact with diols makes these compounds valuable in the development of sensors, particularly for glucose, and in drug delivery systems.[2]

Core Synthetic Methodologies

Several synthetic routes have been established for the preparation of functionalized phenylboronic acids. The choice of method often depends on the nature and position of the functional groups on the phenyl ring, as well as scalability and economic considerations.

Grignard Reagent Pathway

One of the most common and traditional methods involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate, followed by acidic hydrolysis of the resulting boronate ester.[2][3][4] This method is versatile and can be adapted for various substituted phenylboronic acids.

A general workflow for the Grignard reagent pathway is as follows:

Caption: General workflow for the Grignard reagent-based synthesis of phenylboronic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction itself can be adapted to synthesize more complex phenylboronic acids. This involves the palladium-catalyzed coupling of an aryl halide with a diboronyl reagent, such as bis(pinacolato)diboron.[4] This method is particularly useful for introducing the boronic acid functionality onto a pre-functionalized aromatic ring.

The reaction mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Other Synthetic Routes

Other notable methods for synthesizing phenylboronic acids include:

-

Organolithium Chemistry: Similar to the Grignard route, aryllithium reagents can react with trialkyl borates. This method can be sensitive to certain functional groups.

-

C-H Borylation: Direct borylation of an aromatic C-H bond using a transition metal catalyst (e.g., iridium) offers an atom-economical approach.

-

Transmetalation: Phenylsilanes or phenylstannanes can undergo transmetalation with boron halides (e.g., BBr₃) followed by hydrolysis.[4]

Quantitative Data on Phenylboronic Acid Synthesis

The yield of a given synthesis can vary significantly based on the chosen method, the nature of the substituents on the aromatic ring, and the reaction conditions. The following table summarizes representative yields for the synthesis of various functionalized phenylboronic acids.

| Phenylboronic Acid Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| 4-Carboxyphenylboronic acid | Oxidation of (4-formylphenyl)boronic acid derivative | (4-(diisopropylaminoethyl formyl) phenyl) boric acid, LiOH | 95-98 | [5] |

| 3-Aminophenylboronic acid | Suzuki-Miyaura Coupling | 3-Nitrobromobenzene, Bis(pinacolato)diboron, Pd catalyst | ~57 (two steps) | [6] |

| 4-Methoxybiphenyl | Suzuki-Miyaura Coupling | Phenylboronic acid, 4-iodoanisole, Pd/C | 41-92 | [7] |

| Phenylboronic acid | Grignard Reaction | Bromobenzene, Mg, Trimethyl borate | 17-70 | [8] |

| 2,6-Dimethylphenylboronic acid | Grignard "One-Pot" Method | 2,6-Dimethylbromobenzene, Mg, Trialkyl borate | Optimized | [9] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of key functionalized phenylboronic acids.

Protocol 1: Synthesis of 4-Carboxyphenylboronic Acid

This protocol is adapted from a patent describing the oxidation of a protected 4-formylphenylboronic acid.[5]

Materials:

-

(4-(diisopropylaminoethyl formyl) phenyl) boric acid (80g)

-

Tetrahydrofuran (THF) (200 mL)

-

Water (200 mL)

-

Lithium hydroxide (LiOH) (16.2g)

-

Diethyl ether

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 80g of (4-(diisopropylaminoethyl formyl) phenyl) boric acid in a mixture of 200 mL of THF and 200 mL of water in a suitable reaction vessel.

-

Add 16.2g of lithium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 120 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the THF by rotary evaporation.

-

Wash the remaining aqueous solution with 200g of diethyl ether to remove organic impurities.

-

Adjust the pH of the aqueous layer to 4 with dilute HCl. A large amount of white solid should precipitate.

-

Filter the precipitate and dry the filter cake.

-

Extract the aqueous filtrate three times with 600g of ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate for 2 hours.

-

Filter off the drying agent and concentrate the solution to obtain a white solid.

-

Combine the solids from steps 7 and 10 to get the final product, 4-carboxyphenylboronic acid.

-

Yield: 51.05g (95.8%).[5]

-

Characterization: ¹H NMR (400MHz, DMSO-d₆) δ 5.912-6.559 (d, 2H), 6.672-7.831 (d, 2H), 10.487 (s, 1H); Mass spec: 167 (M+).[5]

Protocol 2: Synthesis of 3-Aminophenylboronic Acid Monohydrate

This protocol involves a Suzuki-Miyaura coupling to form the nitrophenylboronic acid intermediate, followed by reduction.

Materials:

-

3-Nitrobromobenzene

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Potassium acetate

-

Dioxane

-

Iron powder

-

Ammonium chloride

-

Ethanol/Water

Procedure:

-

Coupling Reaction: In a reaction flask, combine 3-nitrobromobenzene, bis(pinacolato)diboron, a palladium catalyst, and potassium acetate in dioxane.

-

Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purify the crude 3-nitrophenylboronic acid pinacol ester by column chromatography.

-

Reduction: Dissolve the purified ester in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-aminophenylboronic acid.

-

The product can be recrystallized from a mixture of benzene, methanol, and water to obtain colorless blocks of the monohydrate.[10]

-

Purity: For many applications, a purity of at least 97% is required to avoid interference in subsequent reactions.[11]

Purification and Characterization

Purification Techniques

The purity of phenylboronic acids is crucial for their successful application, especially in catalysis. Common impurities include boroxines (trimeric anhydrides) and products of protodeboronation.[12]

-

Recrystallization: This is often the most effective method for purifying solid phenylboronic acids.[12][13] Common solvents include hot water or mixtures of ethanol and water.[12][14] The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound.[15]

-

Acid-Base Extraction: This technique exploits the acidic nature of the boronic acid group. The crude material is dissolved in an organic solvent and treated with an aqueous base to form the water-soluble boronate salt. Neutral organic impurities remain in the organic layer. The aqueous layer is then separated and acidified to precipitate the pure boronic acid.[12]

-

Column Chromatography: While possible, chromatography on silica gel can sometimes be challenging due to the polarity of boronic acids and their potential for degradation on the stationary phase.[12][13] Neutral alumina or boric acid-treated silica can be better alternatives.[12]

The following diagram illustrates a typical purification workflow involving acid-base extraction.

Caption: Workflow for the purification of phenylboronic acids via acid-base extraction.

Characterization Methods

The structure and purity of synthesized phenylboronic acids are confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the protons on the phenyl ring and the hydroxyl protons of the boronic acid group. The chemical shifts are indicative of the electronic environment and substitution pattern.

-

¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the boron is a key signal.[16]

-

¹¹B NMR: This technique is particularly useful for directly observing the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester or adducts.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: Shows characteristic vibrational frequencies for functional groups, such as the O-H stretch of the boronic acid and any other functional groups on the phenyl ring.

Conclusion

Functionalized phenylboronic acids are indispensable tools in modern organic synthesis and drug discovery. A thorough understanding of the available synthetic methodologies, including the Grignard and Suzuki-Miyaura pathways, is essential for researchers in the field. The choice of an appropriate synthetic route, coupled with robust purification and characterization techniques, ensures the production of high-purity materials required for demanding applications. This guide provides the foundational knowledge and practical protocols to facilitate the successful synthesis of a wide range of functionalized phenylboronic acids.

References

- 1. mdpi.com [mdpi.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. acs.org [acs.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 6. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 7. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. researchgate.net [researchgate.net]

Properties of sulfonamide-containing boronic acids

An In-depth Technical Guide to Sulfonamide-Containing Boronic Acids

This guide provides a comprehensive overview of the properties, synthesis, and applications of sulfonamide-containing boronic acids, with a particular focus on their role as enzyme inhibitors. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The integration of a sulfonamide moiety with a boronic acid group has given rise to a novel class of compounds with significant potential in medicinal chemistry. Boronic acids are well-established as transition-state analog inhibitors, capable of forming reversible covalent bonds with the catalytic serine or threonine residues of various enzymes.[1][2] The boron atom's ability to accept a lone pair of electrons allows it to mimic the tetrahedral transition state of substrate hydrolysis.[1] The sulfonamide group, a key pharmacophore in numerous approved drugs, offers distinct geometric and electronic properties compared to the more common carboxamide linker.[3][4] This substitution can lead to altered hydrogen bonding patterns and polarity, resulting in unique structure-activity relationships (SAR).[3][5]

This guide explores the design, synthesis, and enzymatic inhibition properties of these compounds, using their activity against AmpC β-lactamase as a primary case study.

Physicochemical Properties

The key physicochemical properties of sulfonamide-containing boronic acids are dictated by the two functional groups.

-

Acidity (pKa) : The boronic acid group is a Lewis acid, with pKa values typically in the range of 8-9, allowing it to be partially ionized at physiological pH. The sulfonamide proton is also weakly acidic.[6] The specific pKa can be influenced by substituents on the aromatic ring. For instance, studies on benzenesulfonamide derivatives show that electron-withdrawing groups can lower the pKa.[7][8] The interplay of these acidic sites is crucial for the molecule's interaction with biological targets.

-

Geometry and Polarity : Replacing a carboxamide with a sulfonamide group significantly alters the local geometry and polarity.[3][9] This change affects the hydrogen bond donor and acceptor capabilities of the molecule, which in turn influences its binding affinity and selectivity for target enzymes.[3]

Mechanism of Action: Inhibition of β-Lactamases

Sulfonamide boronic acids have emerged as potent inhibitors of serine β-lactamases, such as AmpC, which are key enzymes responsible for bacterial resistance to β-lactam antibiotics.[3][10]

The accepted mechanism involves the boronic acid acting as a transition-state analog. The boron atom is attacked by the hydroxyl group of the catalytic Serine 64 residue in the AmpC active site, forming a stable, reversible covalent tetrahedral adduct.[3][11] This complex effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics like cephalosporins.[3][9]

Synthesis of Sulfonamide Boronic Acids

A general synthetic route has been established for sulfonamidomethaneboronic acids.[3][9] The process typically starts from a protected chloromethylboronic acid, which undergoes substitution and subsequent sulfonylation.

The key steps are:

-

Substitution : Chloromethylboronic acid pinacol ester is treated with lithium bis(trimethylsilyl)amide to form the key aminomethaneboronate intermediate.

-

Sulfonylation : In situ deprotection of the aminomethaneboronate followed by condensation with various sulfonyl chlorides yields the desired sulfonamidomethaneboronates.

-

Deprotection : For chiral compounds synthesized using a pinanediol auxiliary, the final free boronic acids are obtained through transesterification, for example, with phenylboronic acid.[3]

Quantitative Data and Structure-Activity Relationship (SAR)

Research into a series of sulfonamide boronic acids as AmpC β-lactamase inhibitors revealed a surprising and distinct SAR compared to their carboxamide analogs.[3][5][9] For smaller analogs, the sulfonamide group led to a significant improvement in potency, whereas for larger, bulkier analogs, the potency was substantially worse.[3][10]

This "inverted" SAR is attributed to the different geometry and polarity of the sulfonamide group, which alters the hydrogen bonding network within the AmpC active site.[3][5] For instance, X-ray crystallography shows one oxygen of the sulfonamide group on potent, smaller inhibitors forms a hydrogen bond with Asn152 in the enzyme's active site.[3] This favorable interaction is disrupted in larger analogs.[9]

Table 1: Inhibition of AmpC β-Lactamase by Sulfonamide Boronic Acids and Carboxamide Analogs[3]

| Compound | R₁ Group | R₂ Group | Kᵢ (nM) - Sulfonamide | Kᵢ (nM) - Carboxamide Analog | Potency Fold Change (Carboxamide/Sulfonamide) |

| 3 | Methyl | H | 789 | 18,500 | 23.4 |

| 4 | Phenylacetyl | H | 70 | 570 | 8.1 |

| 9 | 4-Carboxyphenylacetyl | H | 25 | 190 | 7.6 |

| 11 | (2-ethoxynaphthalen-1-yl)carbonyl | H | 670 | 33 | 0.05 |

| 17 | Phenylacetyl | m-carboxybenzyl | 430 | 60 | 0.14 |

Data extracted from Eidam et al., 2010.[3]

Table 2: Selectivity Profile of Compounds 4 and 9[9]

| Compound | Target Enzyme | Kᵢ (µM) |

| 4 | CTX-M-9 (Class A β-lactamase) | 2.529 |

| 9 | CTX-M-9 (Class A β-lactamase) | 0.552 |

Compounds 4 and 9 showed no measurable inhibition against cruzain and α-chymotrypsin at 100 μM.[9]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and evaluation of these compounds. The following protocols are summarized from published literature.[3][9]

General Synthesis of Sulfonamidomethaneboronates

-

Materials : All reagents were purchased from commercial sources (e.g., Sigma-Aldrich, Fluka) and used without further purification. Anhydrous solvents like THF were freshly distilled under argon. Reactions were monitored by TLC and visualized by UV fluorescence and cerium molybdate stain.[3][9]

-

Procedure :

-

To a solution of aminomethaneboronate pinacol ester (intermediate 2 ) in anhydrous THF, add one equivalent of methanol for in situ deprotection.

-

Add one equivalent of a suitable sulfonyl chloride and an appropriate base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until completion as monitored by TLC.

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamidomethaneboronate.[3][9]

-

Enzyme Inhibition Assay (AmpC β-lactamase)

-

Enzyme and Substrate : AmpC β-lactamase was purified as previously described. Nitrocefin was used as the chromogenic substrate.

-

Assay Conditions : Assays were performed in a phosphate buffer (e.g., 50 mM, pH 7.0) at room temperature.

-

Procedure :

-

The rate of nitrocefin hydrolysis was monitored by measuring the increase in absorbance at 482 nm.

-

To determine inhibition constants (Kᵢ), various concentrations of the inhibitor were added to the assay mixture containing the enzyme and substrate.

-

The reaction was initiated by the addition of the substrate.

-

Kᵢ values were determined by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition. Each experiment was performed in triplicate.[3]

-

X-ray Crystallography

-

Crystallization : Co-crystals of AmpC in complex with inhibitors were grown using the hanging drop vapor diffusion method. The protein solution (e.g., 3.9 mg/ml) was mixed with the inhibitor (e.g., 625 μM) and equilibrated over a reservoir solution (e.g., 1.7 M potassium phosphate buffer, pH 8.7–8.9).[3]

-

Data Collection : Before data collection, crystals were cryoprotected using a solution containing a cryoprotectant like sucrose or glycerol. X-ray diffraction data were collected at a synchrotron source.

-

Structure Determination : The structures were solved by molecular replacement using a previously determined structure of AmpC as the search model. The inhibitor was then built into the electron density map, and the complex was refined.[3]

Applications and Future Directions

The primary application of sulfonamide-containing boronic acids is in combating antibiotic resistance. The most potent inhibitors have been shown to reverse β-lactamase-mediated resistance to third-generation cephalosporins in bacterial cell cultures, lowering their minimum inhibitory concentrations (MICs) significantly.[3][5] This demonstrates their potential as adjuvants to existing antibiotic therapies.

Future research may focus on:

-

Broadening the Spectrum : Investigating the activity of these compounds against other classes of β-lactamases and other bacterial targets.[9]

-

Optimizing Pharmacokinetics : Modifying the core structure to improve drug-like properties such as solubility, stability, and bioavailability.

-

Exploring Other Therapeutic Areas : Given the versatility of the boronic acid and sulfonamide groups, these scaffolds could be explored as inhibitors for other enzyme classes, such as proteases or carbonic anhydrases.[2][12]

The unique SAR profile of sulfonamide boronic acids underscores the significant impact that subtle chemical modifications can have on inhibitor design, opening new avenues for the development of potent and selective therapeutic agents.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccesspub.org [openaccesspub.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

- 9. files.docking.org [files.docking.org]

- 10. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid (CAS 957062-88-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid, identified by CAS number 957062-88-3, is a synthetic organoboron compound.[1][2] Structurally, it belongs to the class of sulfonamide boronic acids, which are recognized for their potential applications in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, potential therapeutic uses based on its structural class, and hypothesized experimental protocols.

Chemical and Physical Properties

Table 1: Chemical Identity and Computed Properties

| Property | Value | Source |

| CAS Number | 957062-88-3 | [1][2] |

| Synonyms | N-p-Tolyl 4-boronobenzenesulfonamide | [1][2] |

| Molecular Formula | C₁₃H₁₄BNO₄S | [1][2] |

| Molecular Weight | 291.13 g/mol | [1][2] |

| Purity (Typical) | ≥97% | [2] |

| Topological Polar Surface Area (TPSA) | 86.63 Ų | [2] |

| LogP (Computed) | 0.47562 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2] |

Note: Most physical properties like melting point, boiling point, and solubility for this specific compound are not publicly documented. The data presented is largely computational.

Potential Biological Activity and Uses in Drug Development

Direct biological studies on (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid are not extensively published. However, based on its structural features—namely the sulfonamide and boronic acid moieties—its potential therapeutic applications can be inferred from research on the broader class of sulfonamide boronic acids.

Hypothesized Mechanism of Action: β-Lactamase Inhibition

Recent studies have highlighted the potential of sulfonamide boronic acids as inhibitors of β-lactamase enzymes.[3][4][5] These enzymes are a primary mechanism by which bacteria develop resistance to β-lactam antibiotics such as penicillins and cephalosporins. The boronic acid functional group is key to this inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of β-lactamases, effectively neutralizing the enzyme. The sulfonamide portion of the molecule can engage in additional interactions within the active site, influencing potency and selectivity.[3][4]

Applications in Organic Synthesis

As a boronic acid derivative, this compound is a versatile reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[6]

Experimental Protocols

The following are hypothesized experimental protocols based on the potential application of (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid as a β-lactamase inhibitor. These protocols would need to be optimized for specific experimental conditions.

In Vitro β-Lactamase Inhibition Assay

Objective: To determine the inhibitory activity of (4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid against a specific β-Lactamase enzyme (e.g., AmpC).

Materials:

-

(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid (CAS 957062-88-3)

-

Purified β-Lactamase (e.g., AmpC)

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the stock solution in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the various concentrations of the test compound to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to enzyme activity.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

(4-(n-(P-tolyl)sulfamoyl)phenyl)boronic acid is a compound with potential utility in both medicinal chemistry and organic synthesis. While specific experimental data on this molecule is limited, its structural class suggests it may function as a β-lactamase inhibitor, a promising avenue for combating antibiotic resistance. Further research is required to fully elucidate its biological activities and therapeutic potential. The protocols and pathways described herein provide a foundational framework for such investigations.

References

- 1. N-p-Tolyl 4-boronobenzenesulfonamide | C13H14BNO4S | CID 44119588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.docking.org [files.docking.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

Physicochemical Characteristics of N-Benzylsulfamoyl Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-benzylsulfamoyl boronic acids. Due to the limited availability of direct experimental data for this specific subclass, this guide leverages data from structurally related sulfonamide phenylboronic acids to provide a robust predictive framework. Detailed experimental protocols are outlined to enable researchers to determine the precise properties of their specific N-benzylsulfamoyl boronic acid derivatives.

Core Physicochemical Properties

The physicochemical properties of N-benzylsulfamoyl boronic acids are crucial for their application in drug discovery and development, influencing their solubility, membrane permeability, and interaction with biological targets. Key properties include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and chemical stability.

Quantitative Data Summary

| Physicochemical Property | Compound | Value | Method |

| pKa | 4-(N-allylsulfamoyl)-phenylboronic acid | 7.4 ± 0.1 | UV-Vis Spectrophotometric Titration |

| Molecular Weight | (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid | 305.2 g/mol | Computed |

Note: The pKa of unsubstituted phenylboronic acid is approximately 8.8. The lower pKa of the sulfonamide-substituted analogue indicates a stronger Lewis acidity, which can be crucial for biological activity.[1]

Synthesis and Experimental Protocols

Synthesis of N-Benzylsulfamoyl Boronic Acids

A representative synthesis for an N-benzylsulfamoyl boronic acid, specifically (5-(N-Benzylsulfamoyl)-2-methylphenyl)boronic acid, can be adapted from established protocols for related sulfonamide phenylboronic acids.[1] The general synthetic strategy involves the reaction of a substituted bromobenzenesulfonyl chloride with benzylamine, followed by a bromo-lithium exchange and subsequent reaction with a borate ester.

Below is a diagram illustrating the proposed synthetic workflow.

Experimental Protocol for pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of N-benzylsulfamoyl boronic acids can be determined by potentiometric titration.[2]

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M potassium hydroxide (KOH) in deionized water.

-

Prepare a solution of the N-benzylsulfamoyl boronic acid at a concentration of approximately 1-5 mM in a solution of constant ionic strength (e.g., 0.15 M KCl).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the boronic acid solution in a titration vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized KOH solution, recording the pH after each addition of titrant.

-

Continue the titration until the pH has stabilized in the alkaline region (e.g., pH 11-12).

-

-

Data Analysis:

-

Plot the pH versus the volume of KOH added.

-

The pKa is determined as the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

-

Experimental Protocol for logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.[3]

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at a physiological pH of 7.4.

-

Saturate n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorous mixing followed by separation.

-

-

Partitioning:

-

Dissolve a known amount of the N-benzylsulfamoyl boronic acid in the n-octanol-saturated buffer or buffer-saturated n-octanol.

-

Add a known volume of the other phase to create a biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification:

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the boronic acid in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The logP is calculated using the following formula: logP = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])

-

Experimental Protocol for Aqueous Solubility Determination

The aqueous solubility of N-benzylsulfamoyl boronic acids can be determined using the shake-flask method.[4]

-

Equilibration:

-

Add an excess amount of the solid N-benzylsulfamoyl boronic acid to a known volume of deionized water or a relevant buffer solution in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

Allow the undissolved solid to settle or centrifuge the vial to pellet the solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a suitable filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification:

-

Determine the concentration of the dissolved boronic acid in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Result:

-

The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.

-

Experimental Protocol for Stability Assessment

The stability of N-benzylsulfamoyl boronic acids, particularly their resistance to oxidative degradation, is a critical parameter.[5][6]

-

Sample Preparation:

-

Prepare solutions of the N-benzylsulfamoyl boronic acid in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of a relevant reactive oxygen species (ROS), such as hydrogen peroxide.

-

-

Incubation:

-

Mix the boronic acid solution with the ROS solution at a defined temperature (e.g., 37 °C).

-

At various time points, withdraw aliquots of the reaction mixture.

-

-

Analysis:

-

Quench the reaction if necessary.

-

Analyze the concentration of the remaining parent boronic acid in each aliquot using HPLC-UV.

-

-

Data Analysis:

-

Plot the concentration of the boronic acid as a function of time.

-

Determine the degradation rate and half-life of the compound under the tested conditions.

-

Biological Activity and Signaling Pathways

Boronic acids are a well-established class of enzyme inhibitors, with many exhibiting activity against serine proteases.[7][8] Sulfonamide-containing boronic acids have specifically been investigated as inhibitors of β-lactamases, a class of serine proteases responsible for bacterial resistance to β-lactam antibiotics.[9][10] It is therefore highly probable that N-benzylsulfamoyl boronic acids will also target these enzymes.

The inhibitory mechanism involves the electrophilic boron atom of the boronic acid forming a reversible covalent bond with the catalytic serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of β-lactam hydrolysis.[9]

The following diagram illustrates the general workflow for assessing the inhibitory activity of these compounds.

References

- 1. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. d-nb.info [d-nb.info]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Aryl Boronic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as a versatile and powerful class of molecules in modern medicinal chemistry.[1][2] The unique electronic properties of the boron atom, particularly in the form of aryl boronic acids, allow for the formation of stable, reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in drug design.[2] The approval of Bortezomib in 2003 marked a turning point, sparking significant interest in this scaffold.[3][4] This technical guide provides an in-depth exploration of the applications of aryl boronic acids in medicinal chemistry, focusing on their roles as enzyme inhibitors in oncology and infectious diseases. We will detail the mechanisms of action of key approved drugs, present their biological activity data, provide representative experimental protocols, and illustrate critical pathways and workflows through detailed diagrams.

The Chemistry of Aryl Boronic Acids in Drug Design

Aryl boronic acids are organic compounds containing a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility in medicinal chemistry stems from several key properties:

-

Lewis Acidity: The boron atom possesses an empty p-orbital, making it an excellent Lewis acid. This allows it to accept a pair of electrons from nucleophilic residues in enzyme active sites, such as the hydroxyl group of serine or threonine.[2]

-

Reversible Covalent Inhibition: This interaction forms a stable, tetrahedral boronate adduct, leading to potent and often highly specific enzyme inhibition.[2] The covalent bond is typically reversible, which can be advantageous for pharmacokinetics and reducing off-target effects.

-

Structural Mimicry: The trigonal planar geometry of the boronic acid can mimic transition states of enzymatic reactions, such as the tetrahedral intermediate in serine protease-catalyzed hydrolysis, making them effective transition-state analog inhibitors.[5][6]

-

Synthetic Tractability: The synthesis of aryl boronic acids is well-established, often utilizing methods like the coupling of Grignard reagents with borate esters or the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][7] This allows for extensive chemical modification to explore structure-activity relationships (SAR).

Applications in Oncology: Proteasome Inhibitors

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers, including multiple myeloma.[8] Aryl boronic acids have been successfully developed as potent inhibitors of the 26S proteasome.

Case Study: Bortezomib (Velcade®)

Bortezomib was the first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[4][9]

-

Mechanism of Action: Bortezomib is a reversible inhibitor of the 26S proteasome.[9] The boron atom in Bortezomib specifically and with high affinity targets the N-terminal threonine residue in the catalytic site of the 20S core particle, primarily inhibiting its chymotrypsin-like (CT-L) activity.[8][10][11] This inhibition prevents the degradation of pro-apoptotic factors and key cell cycle regulators (e.g., p53, p21, IκB).[9] The accumulation of these proteins disrupts downstream signaling, including the NF-κB pathway, leading to cell cycle arrest at the G2-M phase and ultimately triggering apoptosis in cancer cells.[8][12]

Applications in Infectious Diseases

The unique reactivity of the boronic acid moiety has also been applied to develop novel anti-infective agents, targeting essential bacterial and fungal enzymes.

Antibacterial Agents: β-Lactamase Inhibitors

The primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure.[13]

-

Case Study: Vaborbactam (in Vabomere®)

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor approved for use in combination with the carbapenem antibiotic meropenem.[6][14]

-

Mechanism of Action: Vaborbactam itself possesses no antibacterial activity.[15] Its function is to protect meropenem from degradation by serine β-lactamases, particularly the dangerous Klebsiella pneumoniae carbapenemase (KPC).[5][13] The boronic acid forms a reversible covalent adduct with the active site serine residue of the β-lactamase.[5] This mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping and inactivating the enzyme.[5] By neutralizing the β-lactamase, Vaborbactam restores the ability of meropenem to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[15]

Antifungal Agents: Aminoacyl-tRNA Synthetase Inhibitors

Inhibiting protein synthesis is a proven strategy for antimicrobial agents. Aminoacyl-tRNA synthetases, which are essential for this process, represent a key target.

-

Case Study: Tavaborole (Kerydin®)

Tavaborole is a topical oxaborole antifungal agent approved for the treatment of onychomycosis, a fungal infection of the nail.[16][17]

-

Mechanism of Action: Tavaborole targets and inhibits fungal cytosolic leucyl-tRNA synthetase (LeuRS), an enzyme crucial for attaching leucine to its corresponding tRNA during protein synthesis.[16][18] The boron atom is key to its mechanism, forming an adduct with the two hydroxyl groups of the terminal ribose in tRNALeu within the enzyme's editing site. This traps the tRNA in the editing site, preventing the catalytic cycle and halting protein synthesis.[19][20] This leads to fungal cell death.[18] Tavaborole shows high selectivity for the fungal enzyme over its human counterpart.[20]

Quantitative Data Summary

The biological activity of these representative aryl boronic acid drugs highlights their potency against their respective targets.

| Compound | Drug Class | Target | Key Quantitative Data | Reference(s) |

| Bortezomib | Anticancer | 26S Proteasome (CT-L) | IC₅₀: ~5-10 nM in myeloma cells | [21] |

| Dosing: 1.3 mg/m² IV | [11] | |||

| Vaborbactam | β-Lactamase Inhibitor | Serine β-Lactamases | Kᵢ: 69 nM (vs. KPC-2) | [5] |

| Kᵢ: 0.022 to 0.18 µM (vs. Class A/C) | [13] | |||

| Tavaborole | Antifungal | Leucyl-tRNA Synthetase | Nail Penetration: 524.7 µg/cm² | [20] |

| Clinical Efficacy: 6.5% complete cure | [18] |

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel aryl boronic acid candidates. Below are representative protocols for synthesis and biological evaluation.

General Synthesis of an Aryl Boronic Acid via Grignard Reaction

This protocol describes a common method for preparing aryl boronic acids from aryl halides.[2][22]

Protocol:

-

Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of the aryl halide (e.g., aryl bromide) in an anhydrous ether solvent (e.g., THF) dropwise. The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -10°C to 0°C) in an ice-salt or dry ice/acetone bath.[22] Add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same anhydrous solvent dropwise, maintaining the low temperature to prevent over-addition.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous acid solution (e.g., 10% H₂SO₄) while cooling in an ice bath.

-

Work-up and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryl boronic acid can then be purified by recrystallization or column chromatography.

Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This fluorometric assay is used to measure the inhibitory activity of compounds like Bortezomib against the proteasome.[21][23]

Materials:

-

Purified 26S proteasome or cell lysate.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM ATP, 1 mM DTT.[21]

-

Fluorogenic Peptide Substrate for CT-L activity (e.g., Suc-LLVY-AMC).

-

Test compound (e.g., Bortezomib) dissolved in DMSO.

-

96-well black microplate.

-

Microplate fluorometer (λex = 380 nm; λem = 460 nm).[23]

Protocol:

-

Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare a working solution of the Suc-LLVY-AMC substrate in assay buffer.

-

Reaction Setup: In the wells of a 96-well black plate, add the assay buffer. Add a small volume (e.g., 1 µL) of the test compound dilution or DMSO (for vehicle control).

-

Pre-incubation: Add the cell lysate or purified proteasome to each well and incubate for a set time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the fluorogenic substrate solution to all wells to initiate the reaction.

-

Measurement: Immediately place the plate in a pre-warmed (37°C) microplate fluorometer. Monitor the increase in fluorescence (resulting from AMC cleavage) over time (e.g., 60 minutes).[23]

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition vs. log[inhibitor] and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

Aryl boronic acids represent a validated and highly successful structural class in modern drug discovery. Their unique ability to act as reversible covalent inhibitors has enabled the development of first-in-class therapeutics for cancer and infectious diseases. The foundational successes of Bortezomib, Vaborbactam, and Tavaborole have paved the way for continued exploration.[1][24] As synthetic methodologies become more advanced and our understanding of biological targets deepens, the potential for designing novel, highly selective, and potent boronic acid-based drugs will continue to expand, offering promising new avenues for treating a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vaborbactam - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bortezomib - Wikipedia [en.wikipedia.org]

- 11. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 16. An upcoming drug for onychomycosis: Tavaborole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tavaborole (Kerydin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 18. Tavaborole - Wikipedia [en.wikipedia.org]

- 19. Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spotlight on tavaborole for the treatment of onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 23. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lewis acidity of substituted phenylboronic acids, a critical parameter influencing their application in catalysis, chemical sensing, and drug development.[1][2][3][4][5][6] The document details the quantitative measurement of Lewis acidity, the experimental protocols for its determination, and the theoretical framework for understanding substituent effects.

Core Concepts: The Lewis Acidity of Boronic Acids

Boronic acids [RB(OH)₂] are organoboron compounds featuring a boron atom bonded to an organic group and two hydroxyl groups. The boron atom in its neutral, trigonal planar state is sp² hybridized and possesses a vacant p-orbital, rendering it an electrophilic center capable of accepting an electron pair from a Lewis base.[1] This electron-accepting ability defines the Lewis acidity of boronic acids. In aqueous solution, this manifests as an equilibrium between the neutral trigonal acid and an anionic tetrahedral boronate species upon reaction with a Lewis base, typically a hydroxide ion.[2][3][4] The strength of this Lewis acidity is commonly quantified by the pKa value, which represents the pH at which the concentrations of the neutral acid and the tetrahedral boronate are equal.[1]

The Lewis acidity of the boron atom is a key feature in the design of reversible covalent inhibitors, particularly for serine and threonine proteases in drug development.[1] The boronic acid acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[1]

Quantitative Analysis of Lewis Acidity

The electronic nature of the substituent on the phenyl ring significantly influences the Lewis acidity of the boronic acid. Electron-withdrawing groups (EWGs) generally increase Lewis acidity (lower pKa), while electron-donating groups (EDGs) decrease it (higher pKa). This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates or equilibrium constants of substituted aromatic compounds.[7][8][9][10]

The Hammett equation is given by:

log(K/K₀) = σρ or pKₐ(H) - pKₐ(X) = σρ

where:

-

K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively.

-

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[9][10]

For the dissociation of phenylboronic acids, a positive ρ value indicates that the reaction is favored by electron-withdrawing groups.[10]

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (Position) | pKa Value | Reference |

| H | 8.86 | [11] |

| 4-Methoxy | 9.25 | [12] |

| 4-Methyl | - | - |

| 4-Fluoro | 8.77 | [11] |

| 4-Chloro | - | - |

| 4-Cyano | - | - |

| 4-Nitro | - | - |

| 3-Fluoro | - | - |

| 3-Trifluoromethyl | - | - |

| 3-Nitro | - | - |

| 2-Fluoro | - | - |

| 2,3,4,6-Tetrafluoro | 6.17 | [11] |

Note: A comprehensive collection of experimental pKa values for a wide range of substituted phenylboronic acids is an ongoing effort in the scientific community.[13]

Experimental Protocols for Determining Lewis Acidity

The pKa of a boronic acid, a measure of its Lewis acidity in an aqueous medium, can be determined by various experimental methods. The most common are potentiometric and spectrophotometric titrations.[13][14]

1. Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorption spectra between the neutral boronic acid and its anionic boronate form.[15][16]

-

Principle: The absorbance of a solution containing the boronic acid is measured at a fixed wavelength across a range of pH values. The pKa is determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[16]

-

Procedure:

-

Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture for poorly soluble compounds).[12]

-

Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.

-

Add a constant aliquot of the boronic acid stock solution to each buffer solution.

-

Record the UV-Vis spectrum for each solution.

-

Plot the absorbance at a wavelength of maximum difference between the acidic and basic forms against the pH.

-

The pKa value corresponds to the pH at the midpoint of the resulting titration curve.[16]

-

2. Potentiometric Titration

This classic method involves monitoring the pH of a boronic acid solution as a standardized base is added.[8][10][14]

-

Principle: A solution of the boronic acid is titrated with a strong base (e.g., NaOH), and the pH is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point.

-

Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Dissolve a known amount of the phenylboronic acid in a suitable solvent (e.g., a water-ethanol mixture).[10]

-

Record the initial pH of the solution.

-

Add small, precise volumes of a standardized strong base solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of base added.

-

The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added.[10]

-

3. Gutmann-Beckett Method

For assessing Lewis acidity in non-aqueous systems, the Gutmann-Beckett method is often employed.[17]

-

Principle: This method quantifies Lewis acidity by measuring the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[17][18] The resulting value is the acceptor number (AN).

-

Procedure:

-

Prepare a solution of triethylphosphine oxide (TEPO) in a non-coordinating solvent (e.g., dichloromethane).

-

Record the ³¹P NMR spectrum of the free TEPO solution.

-

Add the boronic acid (or its ester derivative) to the TEPO solution.

-

Record the ³¹P NMR spectrum of the mixture.

-

The change in the ³¹P chemical shift is used to calculate the acceptor number (AN), which is a relative measure of Lewis acidity.[18] Due to the equilibrium nature of the interaction, data is often extrapolated to an infinite excess of the organoboron compound.[17]

-

Visualizing Key Concepts

Diagram 1: Boronic Acid-Boronate Equilibrium

Caption: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.

Diagram 2: Hammett Plot Workflow for pKa Determination

Caption: Workflow for constructing a Hammett plot to analyze substituent effects.

Conclusion

The Lewis acidity of substituted phenylboronic acids is a fundamental property that dictates their reactivity and interactions in various chemical and biological systems. A thorough understanding and accurate measurement of this property are essential for the rational design of boronic acid-based catalysts, sensors, and therapeutic agents. The methodologies and principles outlined in this guide provide a robust framework for researchers and drug development professionals working with this versatile class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 4. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations - American Chemical Society [acs.digitellinc.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. web.viu.ca [web.viu.ca]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Stability and Storage of (4-(N-Benzylsulfamoyl)phenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Stability of Arylboronic Acids

The stability of arylboronic acids, including (4-(N-Benzylsulfamoyl)phenyl)boronic acid, is primarily influenced by their susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of the electron-withdrawing N-benzylsulfamoyl group at the para position is expected to influence the reactivity and stability of the boronic acid moiety.

Protodeboronation: This is a crucial degradation pathway for arylboronic acids where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, leading to the formation of the corresponding arene (N-benzylbenzenesulfonamide) and boric acid. This reaction can be catalyzed by aqueous acids or bases. The rate of protodeboronation is influenced by the electronic properties of the substituents on the aromatic ring. While electron-withdrawing groups can sometimes stabilize the C-B bond, the overall effect is highly dependent on the specific reaction conditions, particularly pH.

Oxidation: The boron center in arylboronic acids is susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be initiated by various oxidizing agents, including atmospheric oxygen, especially in the presence of light or metal catalysts. The resulting phenolic impurity can be challenging to remove and may interfere with subsequent synthetic steps or biological assays.

Factors Influencing Stability

Several environmental factors can significantly impact the shelf-life and purity of this compound:

-

Temperature: Elevated temperatures generally accelerate the rates of both protodeboronation and oxidation. Therefore, storage at low temperatures is recommended to minimize degradation.

-

Moisture: Water is a reactant in the protodeboronation pathway. Consequently, exposure to moisture and humidity should be strictly avoided. Boronic acids are known to be hygroscopic.

-

Light: Photolytic degradation can occur, particularly in the presence of photosensitizers. Storage in amber vials or in the dark is advisable.

-

pH: The stability of arylboronic acids is highly pH-dependent. Protodeboronation can be catalyzed by both acidic and basic conditions. The pKa of the boronic acid, influenced by the N-benzylsulfamoyl substituent, will determine the pH range of greatest stability. Generally, arylboronic acids are most stable at a slightly acidic to neutral pH.

-

Atmosphere: Exposure to oxygen can promote oxidative degradation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is a critical measure to prevent this.

Recommended Storage Conditions

Based on the general stability profile of arylboronic acids, the following storage conditions are recommended for this compound to ensure its long-term integrity:

| Condition | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) | To minimize thermal degradation. |

| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidative degradation. |

| Container | Tightly sealed, opaque or amber vials | To protect from moisture and light. |

| Moisture | Store in a desiccator or other dry environment | To prevent hydrolysis/protodeboronation. |

| Form | As a dry solid | Solutions are generally less stable. |

Degradation Pathways

The primary degradation pathways for this compound are illustrated below.

Caption: General degradation pathways for arylboronic acids.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation studies are instrumental in developing such a method and in identifying potential degradation products.

Forced Degradation Study Protocol

A forced degradation study subjects the compound to stress conditions to accelerate its decomposition. This helps in understanding the degradation pathways and in developing a stability-indicating analytical method.

Caption: A typical workflow for a forced degradation study.

1. Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add hydrochloric acid to a final concentration of 0.1 M.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize with a suitable base, and dilute for HPLC analysis.

2. Base Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add sodium hydroxide to a final concentration of 0.1 M.

-

Maintain the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw, neutralize, and dilute aliquots for analysis at regular intervals.

3. Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Keep the solution at room temperature, protected from light, for a defined period.

-

Withdraw and dilute aliquots for analysis at specified time points.

4. Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80 °C).

-

At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.

5. Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry). |

| Column Temperature | Controlled at a constant temperature (e.g., 30 °C) to ensure reproducibility. |

| Injection Volume | 10 µL |

The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

NMR Spectroscopy for Degradation Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the degradation of boronic acids.

-

¹H NMR: Can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products. For instance, the disappearance of the aromatic protons adjacent to the boronic acid group and the appearance of a new proton signal in their place would indicate protodeboronation.

-

¹¹B NMR: This technique is particularly useful for observing the boron center directly. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment. A trigonal planar boronic acid (sp² hybridized) will have a different chemical shift compared to a tetrahedral boronate ester or a degradation product like boric acid. This allows for the direct monitoring of the boronic acid moiety's integrity.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of the stability of arylboronic acids provides a strong basis for its appropriate handling and storage. To ensure the highest quality and reproducibility in research and development, it is imperative to store this compound under refrigerated, dry, and inert conditions, protected from light. For critical applications, it is highly recommended to perform in-house stability studies using validated analytical methods, such as a stability-indicating HPLC method, to establish a specific shelf-life and to monitor the purity of the material over time. The protocols and conceptual frameworks provided in this guide offer a starting point for establishing robust handling and quality control procedures for this compound.

Boronic Acids: Versatile Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract